Chlorthalidone - 77-36-1

Chlorthalidone

Catalog Number: EVT-264229
CAS Number: 77-36-1
Molecular Formula: C14H11ClN2O4S
Molecular Weight: 338.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chlorthalidone is a sulfonamide, a member of isoindoles and a member of monochlorobenzenes.
Chlorthalidone is a thiazide-like diuretic used for the treatment of hypertension and for management of edema caused by conditions such as heart failure or renal impairment. Chlorthalidone improves blood pressure and swelling by preventing water absorption from the kidneys through inhibition of the Na+/Cl− symporter in the distal convoluted tubule cells in the kidney. The exact mechanism of chlorthalidone's anti-hypertensive effect is under debate, however, it is thought that increased diuresis results in decreased plasma and extracellular fluid volume, decreased cardiac output and therefore overall reduction in blood pressure. Chlorthalidone is considered first-line therapy for management of uncomplicated hypertension as there is strong evidence from meta-analyses that thiazide diuretics such as chlorthalidone reduce the risk of stroke, myocardial infarction, heart failure, and cardiovascular all-cause mortality in patients with hypertension. In particular, the ALLHAT trial confirmed the role of thiazide diuretics as first-line therapy and demonstrated that chlorthalidone had a statistically significant lower incidence of stroke and heart failure when compared to [DB00722], [DB00381], or [DB00590]. Further studies have indicated that low-dose thiazides are as good as, and in some secondary endpoints, better than β-blockers, ACE inhibitors, Calcium Channel Blockers or ARBs. Chlorthalidone has been shown to have a number of pleiotropic effects that differentiate it from other diuretics such as [DB00999]. In addition to its antihypertensive effects, chlorthalidone has also been shown to decrease platelet aggregation and vascular permeability, as well as promote angiogenesis in vitro, which is thought to be partly the result of reductions in carbonic anhydrase–dependent pathways. These pathways may play a role in chlorthalidone's cardiovascular risk reduction effects.
Chlorthalidone is a Thiazide-like Diuretic. The physiologic effect of chlorthalidone is by means of Increased Diuresis.
Chlorthalidone is a long acting thiazide-like diuretic of the sulfamoylbenzamide class that is devoid of the benzothiadiazine structure. Chlorthalidone directly inhibits sodium and chloride reabsorption on the luminal membrane of the early segment in the distal convoluted tubule (DCT) in the kidney. This leads to an increase in sodium, chloride, bicarbonate, and potassium secretion resulting in the excretion of water. In addition, this agent, like other thiazide diuretics, decreases calcium and uric acid secretion. In addition, this agent inhibits many carbonic anhydrase (CA) isoenzymes. Chlorthalidone is used in the treatment of high blood pressure, edema and congestive heart failure. The elimination half-life is about 40 to 50 hours.
A benzenesulfonamide-phthalimidine that tautomerizes to a BENZOPHENONES form. It is considered a thiazide-like diuretic.
See also: Atenolol; Chlorthalidone (component of); Azilsartan kamedoxomil; chlorthalidone (component of); Chlorthalidone; clonidine hydrochloride (component of) ... View More ...

Hydrochlorothiazide

  • Compound Description: Hydrochlorothiazide (HCTZ) is a thiazide diuretic widely used in the treatment of hypertension. It acts by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule of the nephron. []

Triamterene

  • Compound Description: Triamterene is a potassium-sparing diuretic that acts by blocking the epithelial sodium channel in the distal convoluted tubule. This mechanism allows for diuresis without excessive potassium loss. []
  • Relevance: Triamterene is often combined with chlorthalidone to mitigate the potassium-wasting effects of thiazide diuretics. The chlorthalidone-triamterene combination provides effective blood pressure reduction while preserving serum potassium levels. [, ]

Amlodipine

  • Compound Description: Amlodipine is a dihydropyridine calcium channel blocker widely used as an antihypertensive agent. It acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. [, ]
  • Relevance: Amlodipine was directly compared with chlorthalidone in the ALLHAT trial. Results showed that chlorthalidone was superior to amlodipine in preventing heart failure and combined cardiovascular events. [, , ] Notably, amlodipine did not show an increased risk of coronary heart disease mortality, contrary to previous concerns. []

Lisinopril

  • Compound Description: Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension, heart failure, and diabetic nephropathy. It acts by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [, ]
  • Relevance: Lisinopril was directly compared with chlorthalidone in the ALLHAT trial. The study found that chlorthalidone was superior to lisinopril in preventing heart failure in the overall study population, although the difference was not significant for individuals with reduced glomerular filtration rates. [, , ] In patients with metabolic syndrome, chlorthalidone also demonstrated potential superiority over lisinopril in reducing heart failure and combined cardiovascular disease. []

Doxazosin

  • Compound Description: Doxazosin is a selective α1-adrenergic receptor blocker that lowers blood pressure by relaxing vascular smooth muscle. []
  • Relevance: Doxazosin was discontinued early in the ALLHAT trial due to a significantly higher risk of combined cardiovascular disease events compared to chlorthalidone. [] Doxazosin also demonstrated a less favorable safety profile compared to chlorthalidone, particularly in relation to heart failure. []

Betaxolol

  • Compound Description: Betaxolol is a cardioselective β1-adrenergic receptor blocker used in the management of hypertension. []
  • Relevance: Studies demonstrate that the combination of betaxolol and chlorthalidone leads to an additive antihypertensive effect, improving blood pressure control compared to either drug alone. []

Metoprolol

  • Compound Description: Metoprolol is a cardioselective β1-adrenergic receptor blocker used to treat hypertension and other cardiovascular conditions. [, ]
  • Relevance: Metoprolol, particularly its slow-release formulation, has been investigated in combination with chlorthalidone for managing hypertension. Results suggest that the combination provides effective blood pressure control with a good safety profile. [, ]

Benidipine

  • Compound Description: Benidipine is a dihydropyridine calcium channel blocker with antihypertensive properties. []
  • Relevance: Fixed-dose combinations of benidipine and chlorthalidone are marketed for managing hypertension. []

Olmesartan medoxomil

  • Compound Description: Olmesartan medoxomil is an angiotensin II receptor blocker (ARB) used in the treatment of hypertension. [, ]
  • Relevance: Fixed-dose combinations of olmesartan medoxomil and chlorthalidone have been compared with azilsartan/chlorthalidone for blood pressure control, with the latter demonstrating superior efficacy. []

Azilsartan Medoxomil

  • Compound Description: Azilsartan Medoxomil is an ARB used to treat hypertension. [, ]
  • Relevance: A fixed-dose combination of azilsartan medoxomil and chlorthalidone (Edarbyclor) is approved for hypertension management and shows good efficacy in reducing blood pressure. []

Spironolactone

  • Compound Description: Spironolactone is a potassium-sparing diuretic that also acts as an aldosterone antagonist. []
  • Relevance: Compared to adding chlorthalidone, adding spironolactone to a regimen of amlodipine and candesartan was found to be a more favorable add-on therapy in elderly hypertensive patients, preserving endothelial function and reducing inflammation. []

Bendroflumethiazide

  • Compound Description: Bendroflumethiazide is a thiazide diuretic used in the treatment of hypertension. []
  • Relevance: Unlike chlorthalidone, which potently inhibits platelet carbonic anhydrase, bendroflumethiazide has a much weaker effect on this enzyme. While both diuretics reduced epinephrine-mediated platelet aggregation, chlorthalidone was significantly more effective. [] Bendroflumethiazide also demonstrated different effects on the expression of vascular endothelial growth factor C compared to chlorthalidone. []
Source and Classification

Chlorthalidone is classified under the category of thiazide diuretics, although it has a chemical structure that is somewhat different from traditional thiazides. It is derived from chlorothiazide and is often utilized for its long duration of action compared to other diuretics. The compound was first introduced in the 1960s and has since been a staple in cardiovascular pharmacotherapy.

Synthesis Analysis

Methods and Technical Details

Chlorthalidone can be synthesized through various methods, including:

  1. Reaction with Hydroxylamine: A common method involves reacting a precursor compound with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide, followed by treatment with an acid like acetic acid to yield chlorthalidone .
  2. Use of Copper Catalysts: Another approach includes reacting 2-(3-nitro-4-chlorobenzoyl)benzoic acid with cuprous chloride and potassium iodide, which leads to the formation of chlorthalidone intermediates .
  3. Cocrystallization Techniques: Recent studies have explored cocrystallization methods to enhance the solubility of chlorthalidone, involving mixtures with caffeine to form stable cocrystals .

These synthetic pathways are optimized for yield and purity, often achieving over 90% yield in controlled conditions.

Molecular Structure Analysis

Structure and Data

Chlorthalidone has a molecular formula of C_14H_10ClN_3O_4S and a molecular weight of approximately 327.76 g/mol. The structure features a sulfonamide group attached to a benzene ring, with chlorine and nitrogen substituents contributing to its pharmacological properties.

  • Chemical Structure: The compound can be represented as follows:
C14H10ClN3O4S\text{C}_{14}\text{H}_{10}\text{ClN}_3\text{O}_4\text{S}
  • Key Structural Features:
    • Aromatic rings
    • Sulfonamide moiety
    • Chlorine atom
Chemical Reactions Analysis

Reactions and Technical Details

Chlorthalidone undergoes various chemical reactions that are significant for its synthesis and modification:

  1. Hydrolysis: The sulfonamide group can participate in hydrolysis reactions under acidic or basic conditions.
  2. Oxidation: The presence of chlorine allows for potential oxidation reactions that can modify its activity.
  3. Complexation: Chlorthalidone can form coordination complexes with transition metals, which may alter its biological activity .

These reactions are essential for both the synthesis of chlorthalidone and the development of derivatives with enhanced therapeutic effects.

Mechanism of Action

Process and Data

Chlorthalidone primarily acts by inhibiting the sodium-chloride symporter in the distal convoluted tubule, leading to:

  • Increased Sodium Excretion: This results in natriuresis (sodium loss), which reduces blood volume.
  • Decreased Blood Pressure: The reduction in blood volume leads to lower cardiac output and subsequently lower blood pressure.
  • Diuretic Effect: Enhanced urine production facilitates the elimination of excess fluid, beneficial in treating edema.

Research indicates that chlorthalidone's effects may also involve vasodilation through direct actions on vascular smooth muscle cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Chlorthalidone exhibits several notable physical and chemical properties:

  • Appearance: White crystalline powder
  • Solubility: Sparingly soluble in water; soluble in organic solvents like methanol.
  • Melting Point: Approximately 250 °C
  • pH Stability Range: Stable within a pH range of 4-7.

These properties influence its formulation as a pharmaceutical product, affecting bioavailability and therapeutic efficacy.

Applications

Scientific Uses

Chlorthalidone is widely used in clinical settings for:

  • Hypertension Management: Effective as a first-line treatment for high blood pressure.
  • Heart Failure Treatment: Used to manage fluid retention associated with heart failure.
  • Kidney Disease Management: Helps control edema related to chronic kidney disease.

Recent studies have also investigated its role in combination therapies for enhanced efficacy against resistant hypertension .

Properties

CAS Number

77-36-1

Product Name

Chlorthalidone

IUPAC Name

2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide

Molecular Formula

C14H11ClN2O4S

Molecular Weight

338.8 g/mol

InChI

InChI=1S/C14H11ClN2O4S/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18)(H2,16,20,21)

InChI Key

JIVPVXMEBJLZRO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O

Solubility

12 mg/100 ml in water @ 20 °C, 27 mg/100 ml @ 37 °C; 577 mg/100 ml in 0.1 N sodium carbonate; more sol in aq soln of sodium hydroxide; sol in warm ethanol; slightly sol in ether.
Chlorthalidone is practically insoluble in water, in ether and in chloroform; soluble in methanol; slightly soluble in alcohol.
5.28e-02 g/L

Synonyms

Chlorthalidone; Chlortalidone; Phthalamudine; Hygroton; Chlorphthalidolone; Phthalamodine; Oxodoline; Phthalamudine; Thalitone;

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.